REACTION_CXSMILES
|
[C:1]([O:13][CH3:14])(=[O:12])[CH:2]1[CH2:11][CH:10]=[CH:9][CH2:8][CH:3]1[C:4]([O:6][CH3:7])=[O:5].[C:15](OC(=O)C)(=[O:17])[CH3:16].[Sn](Cl)(Cl)(Cl)Cl>O>[C:15]([C:9]1[CH2:8][CH:3]([C:4]([O:6][CH3:7])=[O:5])[CH:2]([CH2:11][CH:10]=1)[C:1]([O:13][CH3:14])=[O:12])(=[O:17])[CH3:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1C(C(=O)OC)CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
tin tetrachloride
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
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WASH
|
Details
|
The organic phase was washed with a saturated aqueous solution of sodium bicarbonate
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Type
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CUSTOM
|
Details
|
with water, and was then evaporated to dryness under vacuum
|
Type
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DISSOLUTION
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Details
|
The obtained oil was dissolved in benzene
|
Type
|
ADDITION
|
Details
|
treated with a methanolic solution of hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on column of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1CC(C(C(=O)OC)CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |